

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan solvent solubility

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Compound Focus: MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Cat. No.: S12863348

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Physical & Chemical Properties

The table below summarizes the key physicochemical data for **MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan**:

Property	Value
CAS Number	2414254-51-4 [1] [2] [3]
Molecular Formula	C ₅₅ H ₆₀ FN ₉ O ₁₃ [1] [4] [2]
Molecular Weight	1074.12 g/mol [1] [4] [2]
Appearance	White to light yellow solid [4] [5]
Primary Biological Target	DNA Topoisomerase I [1] [4] [2]
IC ₅₀ (Exatecan)	2.2 μM [1] [4] [2]

Solubility & Stock Solution Preparation

The solubility data and standard protocols for preparing stock solutions are crucial for experimental reproducibility.

Parameter	Details
Recommended Solvent	DMSO [4] [5]
Solubility in DMSO	100 mg/mL (93.10 mM) [4] [5]. <i>Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results.</i>
Typical Stock Concentration	25 mg/mL in DMSO [4]

Protocol: Preparing a 10 mM DMSO Stock Solution

- **Calculate Mass:** To prepare 1 mL of a 10 mM solution, calculate the required mass: $1 \text{ mL} \times 10 \text{ mmol/L} \times 1074.12 \text{ g/mol} = 10.74 \text{ mg}$.
- **Weigh Compound:** Accurately weigh 10.74 mg of **MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan**.
- **Dissolve:** Transfer the compound to a volumetric vial and add anhydrous DMSO to a final volume of 1 mL.
- **Mix:** Gently vortex or sonicate the mixture briefly to ensure complete dissolution.
- **Aliquot and Store:** Immediately aliquot the solution into small, single-use vials. Store at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles [4] [5].

In Vivo Formulation Protocols

For animal studies, the stock solution must be further diluted. Below are two validated formulation protocols [4].

Protocol 1: For Intraperitoneal (IP), Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC)

Injection This protocol yields a clear solution at $\geq 2.5 \text{ mg/mL}$.

- **Formulation:** 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [4].
- **Preparation Steps:**
 - Add 100 μL of your 25 mg/mL DMSO stock solution to a clean vial.

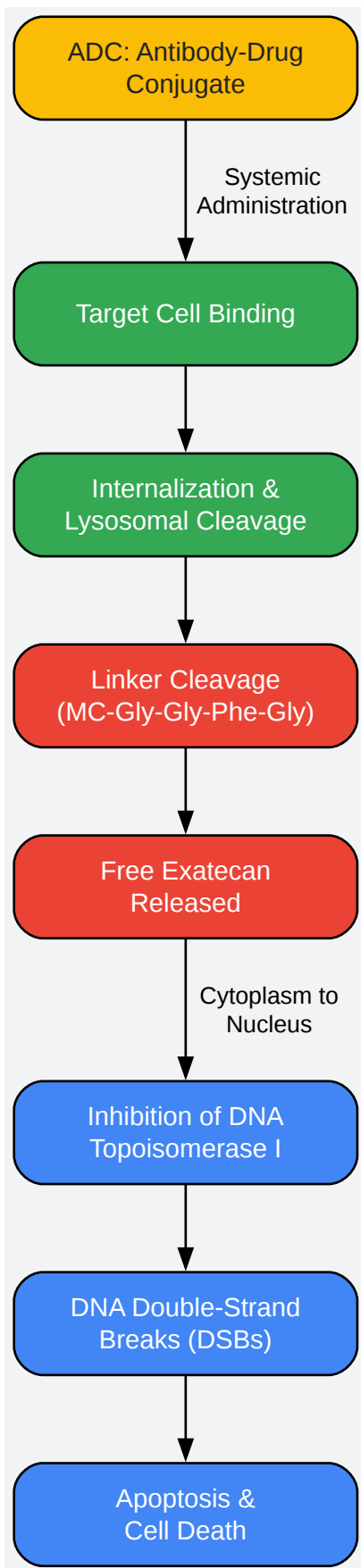
- Add 400 μL of PEG300 and mix evenly.
- Add 50 μL of Tween-80 and mix evenly.
- Add 450 μL of physiological saline (0.9% NaCl) and mix thoroughly. The final concentration is 2.5 mg/mL [4].

Protocol 2: For Oral Administration (Gavage) or Prolonged-Duration Injection Studies This protocol uses corn oil and is suitable for studies longer than half a month.

- **Formulation:** 10% DMSO + 90% Corn Oil [4].
- **Preparation Steps:**
 - Add 100 μL of your 25 mg/mL DMSO stock solution to a clean vial.
 - Add 900 μL of corn oil and mix vigorously until a clear or homogenous suspension is achieved. The final concentration is 2.5 mg/mL [4].

Mechanism of Action

The following diagram illustrates the mechanism of action of this ADC compound, from administration to its cytotoxic effect.



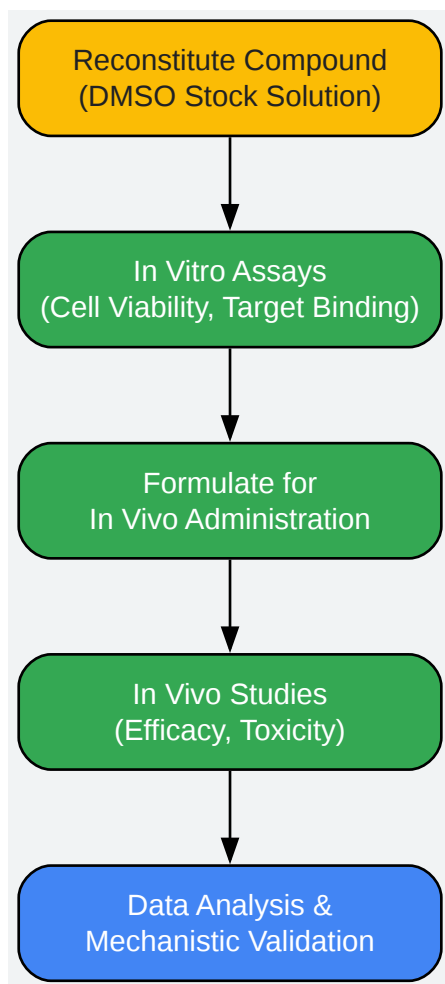
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Critical Handling & Storage Information

- **Storage of Powder:** For long-term stability, store the solid powder at -20°C. Under these conditions, the product is stable for up to three years [1] [6].
- **Storage of Solutions:** As noted in the protocols, prepared stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month in a sealed container, protected from light and moisture [4] [6].
- **Intended Use:** All provided information is for research purposes only. The product is not intended for human diagnostic or therapeutic use [1] [4] [6].

Experimental Workflow

A general experimental workflow for using this compound in ADC research can be visualized as follows:



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Frequently Asked Questions

Q1: What is the difference between the (R) and (S) cyclopropane stereoisomers of this compound? The search results identify **MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan** (CAS 2414254-51-4) as the specific agent-linker conjugate used in ADCs like SHR-A1811 [4] [2]. An (S)-cyclopropane version also exists (CAS 2414254-52-5) [6] [7], and the stereochemistry at this center can critically influence the compound's binding affinity, stability, and overall efficacy. You should use the isomer specified in your target experimental protocol.

Q2: Can Phosphate-Buffered Saline (PBS) be used instead of saline for in vivo formulations? Yes, PBS is generally an acceptable substitute for saline (0.9% sodium chloride) in the in vivo formulation protocols

described above [4] [6]. Both are isotonic aqueous solutions commonly used as a diluent for injectable formulations.

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